1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group, a nitro group, and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone typically involves the reaction of ortho-nitro amino benzophenone with acetylacetone in the presence of ortho-phosphoric acid as a catalyst in ethanol . The nitro function of the compound can be reduced using zinc dust and ammonium chloride to form the corresponding amine, which can then be further modified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc dust and ammonium chloride.
Substitution: The amine derivative can undergo substitution reactions with various sulfonyl chlorides to form arylsulfonamides.
Common Reagents and Conditions
Reduction: Zinc dust and ammonium chloride in ethanol.
Substitution: Various substituted sulfonyl chlorides in the presence of appropriate solvents.
Major Products Formed
Reduction: 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone.
Substitution: Arylsulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of compounds with α-glucosidase and α-amylase inhibitory activities, which are relevant for the treatment of type II diabetes.
Antimicrobial Activity: Derivatives of this compound have shown significant antibacterial and antifungal activities.
Antioxidant Properties: Some derivatives exhibit notable antioxidant activities, making them potential candidates for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its α-glucosidase and α-amylase inhibitory activities are attributed to the formation of stable ligand-receptor complexes, which prevent the enzymes from catalyzing the breakdown of carbohydrates . This inhibition helps in managing blood glucose levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methyl-4-phenylquinoline: A closely related compound with similar structural features.
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines: These compounds share the quinoline core and exhibit similar biological activities.
Uniqueness
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPPSXNVGKKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319969 | |
Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312750-41-7 | |
Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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